
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N is a labeled amino acid derivative used in various scientific research applications. The compound features isotopic labeling with carbon-13 and nitrogen-15, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, facilitating its use in peptide synthesis and other organic transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxycarbonyl)-L-alanine-2-13C-15N typically involves the protection of L-alanine with a tert-butoxycarbonyl group. The process begins with the reaction of L-alanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The isotopic labeling is introduced by using carbon-13 and nitrogen-15 enriched starting materials.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems enhance the efficiency, versatility, and sustainability of the synthesis process compared to traditional batch methods .
化学反应分析
Types of Reactions
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: Nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl, and oxalyl chloride in methanol.
Substitution: Reagents such as di-tert-butyl dicarbonate and DMAP are used for protection, while TFA and HCl are used for deprotection.
Major Products Formed
The major products formed from these reactions include the free amino acid after deprotection and various substituted derivatives depending on the nucleophiles used in substitution reactions.
科学研究应用
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N is widely used in scientific research, including:
Chemistry: As a labeled compound in NMR spectroscopy for studying molecular structures and dynamics.
Biology: In peptide synthesis and protein engineering to study protein folding and interactions.
Medicine: In drug development and metabolic studies to trace biochemical pathways.
Industry: In the synthesis of complex organic molecules and as a standard in analytical chemistry.
作用机制
The mechanism of action of (tert-Butoxycarbonyl)-L-alanine-2-13C-15N primarily involves its role as a protected amino acid. The Boc group stabilizes the amino function, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino acid can participate in various biochemical and chemical processes. The isotopic labels (carbon-13 and nitrogen-15) allow for detailed analysis using NMR spectroscopy, providing insights into molecular interactions and dynamics .
相似化合物的比较
Similar Compounds
(tert-Butoxycarbonyl)-L-alanine: Similar in structure but without isotopic labeling.
(tert-Butoxycarbonyl)-L-valine: Another Boc-protected amino acid with a different side chain.
(tert-Butoxycarbonyl)-L-leucine: Boc-protected amino acid with a larger aliphatic side chain.
Uniqueness
(tert-Butoxycarbonyl)-L-alanine-2-13C-15N is unique due to its isotopic labeling, which makes it invaluable for NMR spectroscopy and other analytical techniques. This labeling allows for precise tracking and analysis of the compound in various chemical and biological systems, providing insights that are not possible with non-labeled analogs .
属性
分子式 |
C8H15NO4 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC 名称 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](213C)propanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i5+1,9+1 |
InChI 键 |
QVHJQCGUWFKTSE-GWDDMYRWSA-N |
手性 SMILES |
C[13C@@H](C(=O)O)[15NH]C(=O)OC(C)(C)C |
规范 SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride](/img/structure/B12055453.png)
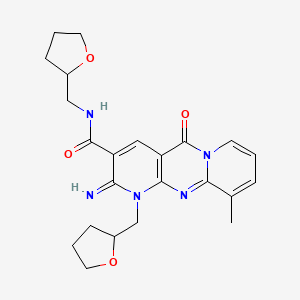
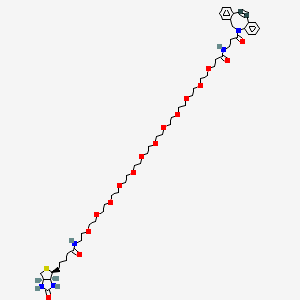
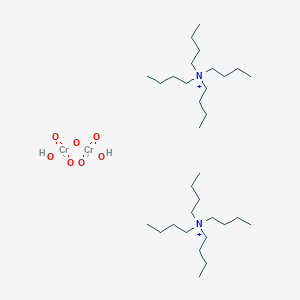
![Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate](/img/structure/B12055467.png)

![3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide](/img/structure/B12055495.png)
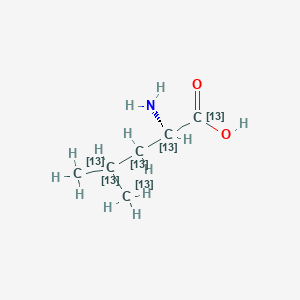
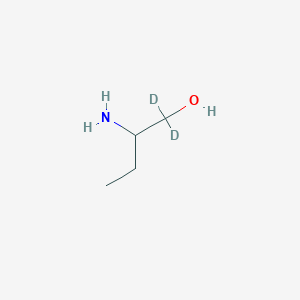

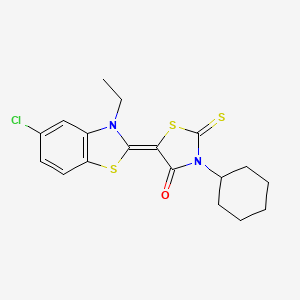
![5-(3-Methylphenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055520.png)


